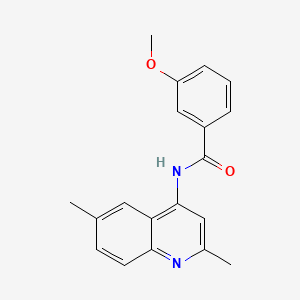

N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-7-8-17-16(9-12)18(10-13(2)20-17)21-19(22)14-5-4-6-15(11-14)23-3/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYONDIZMXDMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,6 Dimethylquinolin 4 Yl 3 Methoxybenzamide and Its Analogues

Established Synthetic Pathways for the Quinoline (B57606) Core

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds. Its synthesis has been extensively studied, leading to the development of several named reactions that allow for the construction of the bicyclic system from various starting materials.

Strategies for 2,6-Disubstitution of the Quinoline Ring System

The synthesis of the 2,6-dimethylquinoline (B146794) core can be achieved through several classical methods, each offering a different approach to ring formation. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring. For the synthesis of a 2,6-disubstituted quinoline, a p-substituted aniline is a common starting material to introduce the substituent at the 6-position.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgnih.gov To obtain a 2,6-dimethylquinoline, p-toluidine (B81030) would be reacted with an α,β-unsaturated ketone. The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Skraup Synthesis: A variation of the Doebner-von Miller reaction, the Skraup synthesis utilizes glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid, heated with an aniline. wikipedia.orgorganicreactions.org The in-situ dehydration of glycerol forms acrolein, which then reacts with the aniline. Using p-toluidine as the aniline component would lead to the formation of 6-methylquinoline. To introduce the 2-methyl group, a modification using a substituted acrolein or a vinyl ketone would be necessary. organicreactions.org

Friedländer Synthesis: This method provides a more direct route to substituted quinolines by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgresearchgate.netorganic-chemistry.org For the synthesis of 2,6-dimethylquinoline, 2-amino-5-methylacetophenone could be reacted with acetone. The reaction can be catalyzed by acids or bases. organic-chemistry.org

Combes Quinoline Synthesis: In this acid-catalyzed reaction, an aniline is condensed with a β-diketone. wikipedia.orgcambridge.orgquimicaorganica.org The reaction of p-toluidine with acetylacetone (B45752) would yield 2,4,6-trimethylquinoline. To achieve the desired 2,6-disubstitution, a different β-dicarbonyl compound would be required.

| Reaction Name | Reactants for 2,6-Dimethylquinoline Synthesis | Key Features |

|---|---|---|

| Doebner-von Miller | p-Toluidine and an α,β-unsaturated ketone (e.g., crotonaldehyde) | Acid-catalyzed condensation. wikipedia.org |

| Skraup | p-Toluidine, glycerol, and an oxidizing agent | Harsh reaction conditions, often violent. wikipedia.org |

| Friedländer | 2-Amino-5-methylacetophenone and acetone | Forms the quinoline ring from a pre-formed substituted aniline. wikipedia.org |

| Combes | p-Toluidine and a suitable β-dicarbonyl compound | Acid-catalyzed condensation with β-diketones. wikipedia.org |

Precursor Synthesis and Functional Group Transformations

A crucial step in the synthesis of N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide is the introduction of the amino group at the 4-position of the 2,6-dimethylquinoline core. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline (B167314) derivative is treated with an amine source.

The synthesis of the 4-chloro-2,6-dimethylquinoline (B3031691) precursor is therefore a key transformation. This can be accomplished by treating the corresponding 4-hydroxyquinoline (B1666331) (quinolin-4-one) with a chlorinating agent such as phosphorus oxychloride (POCl3).

The subsequent conversion of the 4-chloro derivative to 4-amino-2,6-dimethylquinoline can be achieved by reaction with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or by using a protected amine followed by deprotection. The direct coupling of 4-chloroquinolines with various amines is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govfrontiersin.org

Synthetic Routes for the 3-Methoxybenzamide (B147233) Moiety

The 3-methoxybenzamide portion of the target molecule is synthesized from 3-methoxybenzoic acid. The key transformation is the formation of the amide bond.

Amide Bond Formation Strategies

The most common and direct method for the synthesis of benzamides is the reaction of a corresponding benzoyl chloride with an amine. This involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.

Acyl Chloride Formation: 3-Methoxybenzoic acid can be converted to 3-methoxybenzoyl chloride using various chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). Other reagents like oxalyl chloride can also be employed.

Introduction of the Methoxy (B1213986) Group and its Positional Isomers

The methoxy group in the 3-position of the benzamide (B126) moiety is typically present in the starting material, 3-methoxybenzoic acid. The synthesis of positional isomers, such as 2-methoxybenzoyl chloride and 4-methoxybenzoyl chloride, follows similar synthetic routes starting from the corresponding methoxybenzoic acids.

The synthesis of these precursors generally involves the reaction of the respective methoxybenzoic acid with a chlorinating agent. For example, 4-methoxybenzoyl chloride can be synthesized from 4-methoxybenzoic acid and thionyl chloride. chemicalbook.comprepchem.comfishersci.caganeshremedies.comprepchem.com Similarly, 2-methoxybenzoyl chloride is prepared from 2-methoxybenzoic acid. sigmaaldrich.comgoogle.com

| Benzoyl Chloride Isomer | Starting Material | Common Chlorinating Agent |

|---|---|---|

| 2-Methoxybenzoyl chloride | 2-Methoxybenzoic acid | Thionyl chloride (SOCl₂) |

| 3-Methoxybenzoyl chloride | 3-Methoxybenzoic acid | Thionyl chloride (SOCl₂) |

| 4-Methoxybenzoyl chloride | 4-Methoxybenzoic acid | Thionyl chloride (SOCl₂) chemicalbook.com |

Coupling Reactions and Overall Synthesis of this compound

The final step in the synthesis of this compound is the coupling of the two previously synthesized fragments: 4-amino-2,6-dimethylquinoline and 3-methoxybenzoyl chloride.

This reaction is a standard nucleophilic acyl substitution where the amino group of the quinoline attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the HCl byproduct.

Alternatively, direct amide coupling between 4-amino-2,6-dimethylquinoline and 3-methoxybenzoic acid can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

The synthesis of various N-(quinolin-4-yl)benzamide derivatives has been reported through the condensation of quinolinyl-substituted aminobenzoic acids and amines, highlighting the versatility of this coupling strategy. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions and Yield

The synthesis of this compound typically involves the formation of an amide bond between 4-amino-2,6-dimethylquinoline and an activated form of 3-methoxybenzoic acid (such as its acyl chloride). Optimization of this acylation reaction is crucial for maximizing yield and purity. Key parameters that are systematically varied include the choice of solvent, base, temperature, and reaction time.

Common solvents for such acylations include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and toluene. The selection of the base is also critical; organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used to neutralize the HCl generated when using an acyl chloride. mdpi.com Inorganic bases such as potassium carbonate may also be employed, particularly in solvent systems like DMF. nih.gov

Modern synthetic approaches offer advanced methods for optimization. For instance, high-throughput screening using microdroplet reactions can rapidly determine the most effective conditions by testing numerous variables in parallel. mdpi.com Catalysis can also play a role; while typically not required for simple amide bond formation from an acyl chloride, other coupling methods (e.g., using carboxylic acid directly with coupling agents) may require catalysts to enhance efficiency. The table below summarizes common parameters and their effects on this type of synthesis.

Interactive Data Table: Optimization of Amide Synthesis Conditions

| Parameter | Variable Options | General Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane (DCM), DMF, Toluene, Acetonitrile | Affects solubility of reactants and can influence reaction rate. |

| Base | Triethylamine (TEA), DIPEA, K₂CO₃, Pyridine | Neutralizes acid byproducts; strength and sterics can impact yield. |

| Temperature | 0 °C to reflux | Higher temperatures can increase reaction rate but may also lead to side products. |

| Catalyst | DMAP (for certain couplings) | Can accelerate the reaction, especially when the amine is weakly nucleophilic. |

Stereochemical Considerations in Synthesis

The parent compound, this compound, is an achiral molecule. It does not possess any stereocenters, and its synthesis from achiral precursors does not generate any stereoisomers. Therefore, stereochemical considerations are not a factor in its direct synthesis.

However, when designing analogues, the introduction of chiral centers can become a critical aspect of the synthetic strategy. For example, if a substituent added to either the quinoline or benzamide ring contains a stereocenter, or if a chiral catalyst is used in a stereoselective reaction to produce a chiral derivative, controlling the stereochemistry would be paramount. rsc.org In the broader context of quinoline chemistry, particularly with natural products, establishing the absolute configuration and enantiomeric purity is a major objective of the synthesis. rsc.org Asymmetric synthesis or chiral resolution techniques would then be necessary to isolate the desired stereoisomer, as different enantiomers or diastereomers of a compound can exhibit significantly different biological activities.

Derivatization and Structural Modification Strategies for this compound Analogues

Structural modifications are a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. For this compound, derivatization strategies can be systematically applied to its core components: the quinoline ring and the benzamide moiety.

Substituent Variation on the Quinoline Ring

The quinoline scaffold is highly amenable to substitution, which can significantly influence the molecule's physicochemical and pharmacological properties. rsc.org Variations can be introduced at multiple positions on the quinoline's benzene ring (positions 5, 7, and 8) and at the remaining open position on the pyridine ring (position 3).

Structure-activity relationship (SAR) studies on related quinoline derivatives have shown that the electronic properties of substituents are critical. For instance, the introduction of electron-donating groups like methoxy (-OCH₃) or electron-withdrawing groups such as halogens (-F, -Cl) or trifluoromethyl (-CF₃) can alter the molecule's activity. nih.govrsc.org The position of the substituent also plays a key role; for example, modifications at the 6- and 8-positions of a quinoline ring have been shown to impact biological effects. nih.gov Bulky substituents can introduce steric hindrance, which may either enhance or diminish interactions with a biological target. nih.gov

Interactive Data Table: Examples of Quinoline Ring Substitutions and Potential Effects

| Position on Quinoline | Substituent Type | Example | Potential Effect | Reference |

|---|---|---|---|---|

| 6-position | Halogen (EWG) | -Cl, -Br | Can alter electronic distribution and lipophilicity. | nih.gov |

| 2-position | Electron-withdrawing | -CF₃ | May reduce inhibitory activity in certain contexts. | nih.gov |

| 7-position | Halogen (EWG) | -Cl | Can enhance anti-inflammatory properties. | rsc.org |

| General | Electron-donating | -OCH₃ | Can enhance activity in some systems. | rsc.org |

| General | Bulky groups | -Nitro | Can decrease activity due to steric or electronic factors. | nih.govnih.gov |

Modifications of the Benzamide Moiety

The 3-methoxybenzamide portion of the molecule offers numerous opportunities for modification. These changes are typically aimed at exploring the binding pocket of a target protein and improving properties like potency and metabolic stability.

Strategies include:

Altering the substitution pattern: The methoxy group can be moved from the meta (3-position) to the ortho (2-position) or para (4-position) to probe for optimal interactions.

Varying the substituent: The methoxy group can be replaced with a wide range of other functional groups. These can include other alkyl or alkoxy groups of varying sizes, halogens (F, Cl, Br), or electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂). nih.gov

Disubstitution: Introducing a second substituent on the benzamide ring can further refine the molecule's properties. mdpi.com

Heterocyclic Bioisosteric Replacements (e.g., Oxadiazole, Pyrazole)

The amide bond is a common feature in bioactive molecules but can be susceptible to metabolic cleavage by proteases. To improve stability and other pharmacokinetic properties, the amide linker can be replaced with a stable heterocyclic ring that mimics its key electronic and steric features—a strategy known as bioisosteric replacement. nih.govacs.org

Common bioisosteres for the amide group include five-membered aromatic heterocycles such as oxadiazoles, pyrazoles, and triazoles. nih.govnih.govpharmablock.com

Oxadiazoles: Both 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are frequently used as amide isosteres. nih.gov They are planar, metabolically stable, and can preserve the hydrogen bond acceptor properties of the amide carbonyl. nih.govrsc.org Several quinoline-linked oxadiazole compounds have been synthesized, demonstrating the feasibility of this strategy. nih.govpsu.edueresearchco.com

Pyrazoles: The pyrazole (B372694) ring is another effective non-classical bioisostere for amides, capable of improving physicochemical properties like lipophilicity while maintaining biological activity. nih.govpharmablock.com

Triazoles: The 1,2,4-triazole (B32235) ring can effectively substitute an amide group, mimicking its hydrogen bonding capabilities and improving metabolic stability. nih.govacs.org

Interactive Data Table: Common Amide Bioisosteres

| Bioisostere | Structure Example | Key Features |

|---|---|---|

| 1,2,4-Oxadiazole | A five-membered ring with one oxygen and two nitrogen atoms. | Metabolically stable, mimics planarity and H-bond acceptor capacity of amides. nih.gov |

| 1,3,4-Oxadiazole | An isomer of 1,2,4-oxadiazole. | Also provides metabolic stability and preserves key interactions. eresearchco.com |

| Pyrazole | A five-membered ring with two adjacent nitrogen atoms. | Can improve lipophilicity and metabolic stability. nih.govpharmablock.com |

| 1,2,4-Triazole | A five-membered ring with three nitrogen atoms. | Replaces amide H-bonds, improves potency and metabolic stability. nih.govacs.org |

Scaffold Hopping Approaches for Related Chemotypes

Scaffold hopping is a drug design strategy that involves replacing the central core (or scaffold) of a molecule with a structurally different one while retaining the original pharmacophoric features responsible for its biological activity. This technique is used to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property profile. nih.gov

Starting from the this compound chemotype, several scaffold hopping approaches could be envisioned:

Replacing the Quinoline Core: The quinoline ring system could be replaced by other bicyclic heteroaromatic scaffolds. A common hop is to the quinazoline (B50416) scaffold, which has a similar size and shape but different nitrogen positioning, potentially leading to new interactions with a biological target. acs.org

Replacing the Benzamide Moiety: While individual substituent changes are common, the entire benzamide group could be replaced with a different aromatic system that presents similar functionalities to the target.

This approach allows for the exploration of new chemical space while leveraging the knowledge gained from the original quinoline-based compound. nih.govchemrxiv.org

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Vibrational Spectroscopic Analysis (e.g., FTIR) for Functional Group Identification and Bond Characterization

Fourier-transform infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups present in N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide by measuring the absorption of infrared radiation by its molecular vibrations. The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational frequencies anticipated for this structure include:

N-H Stretching: A distinct absorption band, typically appearing in the region of 3300-3500 cm⁻¹, would be indicative of the N-H bond in the amide linkage. The position and shape of this peak can provide insights into hydrogen bonding.

C=O Stretching: The carbonyl group of the amide function is expected to produce a strong, sharp absorption band in the range of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy (B1213986) groups would appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: The C-N stretching of the amide bond usually appears in the 1210-1370 cm⁻¹ range.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would exhibit a characteristic C-O stretching band, typically found between 1200 and 1275 cm⁻¹.

Aromatic C=C Bending: Vibrations from the quinoline (B57606) and benzene (B151609) rings would produce several bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the substitution patterns on the aromatic rings.

| Functional Group | Anticipated Vibrational Frequency (cm⁻¹) | Vibration Type |

| Amide N-H | 3300-3500 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| Amide C=O | 1630-1680 | Stretching |

| Aromatic C=C | 1400-1600 | Bending |

| Amide C-N | 1210-1370 | Stretching |

| Ether C-O | 1200-1275 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. For this compound, the spectrum would show distinct signals for the protons on the quinoline ring, the benzamide (B126) ring, the two methyl groups, the methoxy group, and the amide N-H proton. Each signal's chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration value are used to assign it to a specific proton or group of protons.

Amide Proton (N-H): A singlet, typically in the downfield region (δ 8.0-10.0 ppm), which may be broadened.

Aromatic Protons: Protons on the quinoline and benzoyl rings would resonate in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns would depend on their position and the electronic effects of the substituents.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, corresponding to the methyl groups at the 2- and 6-positions of the quinoline ring. These would likely appear in the δ 2.4-2.7 ppm range.

| Proton Type | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) | 7H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Quinoline Methyls (-CH₃) | 2.4 - 2.7 | Two Singlets (s) | 6H |

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Each unique carbon atom gives rise to a distinct signal, providing a "fingerprint" of the carbon skeleton.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear far downfield, typically in the δ 165-175 ppm region.

Aromatic Carbons: The carbons of the quinoline and benzoyl rings would produce a cluster of signals in the δ 110-160 ppm range. Quaternary carbons (those without attached protons) usually show weaker signals.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would resonate at approximately δ 55-60 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups on the quinoline ring would appear in the upfield region, typically around δ 18-25 ppm.

| Carbon Type | Anticipated Chemical Shift (δ, ppm) |

| Amide (C=O) | 165 - 175 |

| Aromatic (C-Ar) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 18 - 25 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments would be necessary to unambiguously assign all signals and confirm the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the quinoline and benzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different parts of the molecule, such as linking the amide proton to the quinoline ring and the carbonyl carbon, and confirming the positions of the methyl and methoxy substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like this compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. The calculated monoisotopic mass for C₂₀H₁₈N₂O₂ is 318.1368 g/mol . Therefore, the ESI-MS spectrum should exhibit a strong signal at m/z 319.1441 for the [M+H]⁺ ion. Fragmentation of this ion in the mass spectrometer (MS/MS) could yield characteristic fragments, such as the loss of the 3-methoxybenzoyl group or cleavage of the quinoline ring, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

For example, in the characterization of other complex benzamide derivatives, HRMS analysis is essential. The process involves ionizing the molecule and measuring its mass with very high precision, which allows for the unambiguous determination of the molecular formula from the exact mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Representative High-Resolution Mass Spectrometry Data for Analogous Benzamide Structures No direct HRMS data was found for this compound in the provided search results. The following table is a representative example of how such data would be presented.

| Parameter | Expected Value for C₂₀H₁₈N₂O₂ |

| Molecular Formula | C₂₀H₁₈N₂O₂ |

| Calculated Exact Mass | 318.1368 |

| Observed Ion [M+H]⁺ | Data Not Available |

| Mass Error (ppm) | Data Not Available |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, which is used to determine its empirical formula. This classical analytical technique remains a cornerstone of chemical characterization.

For this compound, with a molecular formula of C₂₀H₁₈N₂O₂, the theoretical elemental composition can be calculated. Experimental data from elemental analysis would then be compared to these theoretical values to confirm the purity and empirical formula of a synthesized sample.

Table 2: Elemental Analysis Data Specific experimental elemental analysis data for this compound was not found. The table below presents the calculated theoretical percentages based on its molecular formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 75.45 | Data Not Available |

| Hydrogen (H) | 5.70 | Data Not Available |

| Nitrogen (N) | 8.80 | Data Not Available |

| Oxygen (O) | 10.05 | Data Not Available |

Conformational Analysis and Geometrical Structure Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have different energy levels, and understanding the preferred conformation is key to understanding the molecule's properties and biological activity.

For this compound, it is expected that the molecule would exhibit rotational freedom around the amide bond and the bonds connecting the aromatic rings to the amide group. The presence of the methyl groups on the quinoline ring and the methoxy group on the benzamide ring would likely influence the preferred conformation by creating steric hindrance and affecting electronic distribution. Detailed computational modeling or single-crystal X-ray diffraction data would be necessary to definitively describe its geometrical structure.

In Vitro Biological Activity and Molecular Mechanism of Action Investigations

Anti-Hepatitis C Virus (HCV) Activity Profile

The Hepatitis C virus (HCV) is a primary cause of chronic liver disease, making the development of effective antiviral agents a critical area of research. The virus replicates through a complex process involving several nonstructural (NS) proteins, which are prime targets for therapeutic intervention. Key among these are the NS3 helicase, which unwinds viral RNA, and the NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for replicating the viral genome.

Subgenomic replicon systems are fundamental tools for studying HCV replication in cell culture and for screening antiviral compounds. These systems allow for the autonomous replication of viral RNA in hepatoma cell lines, such as Huh7. Studies have been conducted using replicons for various HCV genotypes, including the highly prevalent genotype 1b and genotype 2a.

While specific data on the inhibitory activity of N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide in these replicon systems is not detailed in the available literature, the general class of quinoline (B57606) alkaloids has been reported to exhibit anti-HCV activity. For instance, certain quinoline derivatives have shown inhibitory effects on HCV replication, suggesting that the quinoline scaffold is a promising starting point for the development of novel anti-HCV agents. The efficacy of new compounds is often evaluated by their ability to reduce viral protein expression or reporter gene signals (like luciferase) in these cell-based assays.

The HCV NS5B polymerase is a well-established target for antiviral drugs due to its crucial role in viral replication and the absence of a similar enzyme in host cells. Inhibitors of NS5B can be categorized as nucleoside inhibitors (NIs), which target the active site, or non-nucleoside inhibitors (NNIs), which bind to allosteric sites and induce conformational changes that impede polymerase activity. Similarly, the NS3 helicase is essential for unwinding the RNA genome, making it another attractive target for antiviral development.

Specific inhibitory data for this compound against HCV NS5B polymerase or NS3 helicase is not available in the reviewed sources. However, the broader class of quinoline-based compounds has been investigated for such activities. The absence of specific findings may suggest that the compound does not significantly inhibit these particular viral enzymes under the tested conditions, or that such specific investigations have not yet been published.

Anti-Cancer Activity in Cellular Models

The evaluation of novel chemical entities for anti-cancer properties is a cornerstone of oncological research. These investigations typically involve assessing a compound's ability to kill cancer cells (cytotoxicity), halt their proliferation by interfering with the cell cycle, and induce programmed cell death, known as apoptosis.

The cytotoxic potential of a compound is commonly determined by its IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population. This is often measured using an MTT assay. The compound this compound has been evaluated against a panel of human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Studies on various compounds demonstrate cytotoxic effects against HepG2 cells, establishing a baseline for evaluating new potential agents.

PC3 (Prostate Cancer): The PC3 cell line is a standard model for assessing the efficacy of potential treatments for prostate cancer.

K562 (Chronic Myeloid Leukemia): The K562 cell line is used to test compounds for activity against leukemia.

HL-60 (Promyelocytic Leukemia): HL-60 cells are another model for leukemia, and studies often assess a compound's ability to induce apoptosis in this line.

While specific IC50 values for this compound against all these cell lines were not found in the provided search results, the methodologies for such evaluations are well-established.

Table 1: Cytotoxicity Evaluation Methodologies

| Cell Line | Cancer Type | Assay Method | Purpose |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | MTT Assay | Measures cell viability and metabolic activity to determine IC50 values. |

| PC3 | Prostate Cancer | MTT Assay | Assesses the dose-dependent cytotoxic effect of compounds on prostate cancer cells. |

| K562 | Chronic Myeloid Leukemia | MTT Assay, Flow Cytometry | Evaluates inhibition of cell proliferation and induction of apoptosis. |

| HL-60 | Promyelocytic Leukemia | Flow Cytometry, Caspase Activation | Determines the mechanism of cell death, particularly apoptosis. |

Many anti-cancer agents function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Although specific data on this compound is limited, related benzoylurea and benzofuran derivatives have been shown to induce cell cycle arrest. For example, some compounds cause arrest at the G2/M phase in cell lines like HepG2, while others may induce a G1 phase arrest. A G1/S arrest would indicate that the compound prevents the cell from initiating DNA synthesis.

Apoptosis is a regulated process of programmed cell death that is crucial for eliminating cancerous cells. The induction of apoptosis is a desired characteristic of chemotherapeutic agents. Key markers of apoptosis include chromatin condensation, DNA fragmentation, and the activation of caspases, which are proteases that execute the apoptotic process.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3, which carry out the final stages of cell death. Studies on various novel compounds in leukemia and lymphoma cells have demonstrated the ability to induce apoptosis through the intrinsic mitochondrial pathway. While the specific apoptotic pathways triggered by this compound are not detailed in the available research, the methodologies to investigate these mechanisms, such as analyzing caspase activation and the expression of Bcl-2 family proteins, are standard practice.

Mentioned Compounds

Immunomodulatory Activities

PD-L1 Inhibition via in silico Virtual Screening and in vitro ELISA Assays

Programmed death-ligand 1 (PD-L1) is a crucial immune checkpoint protein that, when overexpressed on tumor cells, can suppress the body's immune response against cancer. The inhibition of the PD-L1 interaction with its receptor, PD-1, is a validated strategy in cancer immunotherapy. The discovery of small-molecule inhibitors is often accelerated through computational methods like in silico virtual screening to identify potential candidates, followed by experimental validation using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) to confirm their ability to block the PD-1/PD-L1 interaction.

Despite the application of these methods in the broader search for PD-L1 inhibitors, specific research data from in silico screening or in vitro ELISA assays detailing the PD-L1 inhibitory activity of this compound is not available in the public domain based on the conducted searches.

Neuropharmacological Investigations

Metabotropic Glutamate Receptor (mGluR) Allosteric Modulation (e.g., mGlu4, mGlu7)

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a significant role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Allosteric modulators, which bind to a site on the receptor distinct from the glutamate binding site, offer a sophisticated way to fine-tune receptor activity. Group III mGluRs, including mGlu4 and mGlu7, are particularly attractive targets for treating neurological and psychiatric disorders.

However, specific studies detailing the activity of this compound as a positive or negative allosteric modulator (PAM or NAM) of mGlu4 or mGlu7 receptors could not be identified in the available literature.

Role of the Benzamide (B126) Scaffold in mGluR Ligand Design

The benzamide scaffold is a privileged structure in medicinal chemistry and has proven to be a critical component in the design of various allosteric modulators for metabotropic glutamate receptors (mGluRs). This structural motif is present in ligands targeting several mGluR subtypes, where it plays a key role in establishing the necessary interactions for potent and selective receptor modulation.

For instance, in the development of negative allosteric modulators (NAMs) for mGluR5, the aryl benzamide structure is fundamental. Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies have revealed that the benzamide core helps to stabilize the ligand in the receptor's allosteric binding pocket. Key interactions include hydrogen bonds formed by the amide group with specific amino acid residues like Ser969 and Tyr659, as well as hydrophobic and π–π stacking interactions that anchor the molecule within the transmembrane domain of the receptor nih.gov.

Similarly, a novel class of mGluR5 positive allosteric modulators (PAMs) was identified that features a benzamide backbone mdpi.com. These compounds enhance the receptor's response to glutamate, demonstrating the versatility of the benzamide scaffold in achieving different modes of pharmacological activity mdpi.com. The design of ligands for other mGluR subtypes, such as mGluR2, has also incorporated benzamide-related structures like benzimidazoles, which have led to the development of highly potent and selective PAMs nih.gov. The ability of the benzamide group to be chemically modified allows for the fine-tuning of a ligand's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Other Biological Activities (e.g., Depigmenting Activity via Dopachrome Tautomerase Activation)

Dopachrome tautomerase is an enzyme involved in the melanin synthesis pathway. The activation of this enzyme can influence the type of melanin produced, potentially leading to a depigmenting or skin-lightening effect. This mechanism is an area of interest for dermatological research. A study on a structurally related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide, showed that it exerted depigmenting effects by accelerating the transformation of dopachrome through the activation of dopachrome tautomerase mdpi.com.

However, there is no specific research available from the conducted searches that investigates or confirms a similar depigmenting activity or effect on dopachrome tautomerase for this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide scaffold, the key pharmacophoric features can be deduced from its constituent parts: the quinoline (B57606) ring, the benzamide (B126) linker, and the substituted phenyl ring.

The quinoline moiety, a bicyclic aromatic heterocycle, often acts as a critical recognition element, capable of engaging in π-π stacking and hydrophobic interactions within a protein's binding pocket. The nitrogen atom in the quinoline ring can also function as a hydrogen bond acceptor. The amide linker provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) group, which are fundamental for anchoring the molecule to its target protein through a network of hydrogen bonds. The 3-methoxybenzamide (B147233) portion contributes further hydrophobic and potential hydrogen bonding interactions. The spatial arrangement of these features—the hydrophobic quinoline, the central hydrogen-bonding amide, and the substituted phenyl ring—constitutes the core pharmacophore of this class of compounds.

Impact of Quinoline Substitutions on Biological Activity and Selectivity

Substitutions on the quinoline ring can significantly modulate the biological activity and selectivity of a compound. In this compound, the presence of two methyl groups at positions 2 and 6 is a key structural feature.

The methyl group at the 2-position (quinaldine moiety) can influence the molecule's conformation and steric interactions within the binding site. Depending on the topology of the target protein, this group can either enhance binding by fitting into a hydrophobic pocket or cause steric hindrance, thereby reducing affinity.

The methyl group at the 6-position is located on the benzo part of the quinoline ring. Its presence can enhance lipophilicity, which may improve cell permeability and engagement with hydrophobic regions of the target. The position and nature of substituents on the quinoline ring are critical for fine-tuning the compound's selectivity for different biological targets, including various bromodomain family members. For instance, in the context of BRPF1 bromodomain inhibition, the substitution pattern on the quinoline ring can influence selectivity over other bromodomains like BRD4.

Role of Benzamide Modifications in Eliciting Biological Responses

The benzamide portion of the molecule offers a versatile platform for modification to optimize biological activity. The position of the methoxy (B1213986) group and the nature of other substituents on the phenyl ring play a crucial role in determining the compound's potency and pharmacological profile.

In studies of related BRPF1 inhibitors with a benzimidazolone core, the position of the methoxy group on the appended phenyl ring was found to be critical. A 2-methoxy substituent was shown to be marginally more potent than a 3-methoxy substituent. nih.gov This preference is attributed to the potential for the 2-methoxy group to form an intramolecular hydrogen bond with the amide N-H, which can pre-organize the molecule into a favorable conformation for binding. acs.org While this compound features a 3-methoxy group, this observation from analogous series highlights the sensitivity of the biological activity to the substituent's position. The bulk and electronic properties of substituents on the benzamide ring also dictate the interactions with the protein surface, influencing both affinity and selectivity.

| Modification Position | Substituent | Impact on BRPF1 Inhibition (Analogous Series) | Reference |

| 2-position | Methoxy | Marginally more potent | nih.gov |

| 3-position | Methoxy | Less potent than 2-methoxy | nih.gov |

| Unsubstituted | Hydrogen | Weaker than 2-methoxy | nih.gov |

| 2-position | Methyl | Weaker than unsubstituted | nih.gov |

Conformational Flexibility and Rigidity in SAR Optimization

The balance between conformational flexibility and rigidity is a key consideration in SAR optimization. A molecule that is too flexible may expend a significant amount of energy to adopt the correct binding conformation, leading to a decrease in affinity. Conversely, a rigid molecule may not be able to adapt to the specific geometry of the binding site.

Bioisosteric Strategies in Analog Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. wikipedia.org For the this compound scaffold, several bioisosteric replacements can be envisioned.

The quinoline ring could be replaced by other bicyclic heteroaromatic systems such as quinazoline (B50416), quinoxaline, or benzimidazole (B57391) to explore different hydrogen bonding patterns and steric interactions. nih.govpreprints.org For instance, quinazoline is a well-known privileged scaffold in medicinal chemistry and has been successfully employed in the design of kinase inhibitors. nih.gov

The central amide bond, while crucial for hydrogen bonding, can sometimes be a liability due to metabolic instability. It can be replaced by bioisosteres such as triazoles, oxadiazoles, or even reversed amides to improve metabolic stability while maintaining the necessary interactions with the target. nih.gov

The methoxy group on the benzamide ring could be replaced by other small electron-donating groups or bioisosteres like a difluoromethyl group to modulate electronic properties and metabolic stability.

| Original Moiety | Potential Bioisostere | Rationale |

| Quinoline | Quinazoline, Quinoxaline, Benzimidazole | Alter hydrogen bonding and steric profile |

| Amide Linker | Triazole, Oxadiazole, Reversed Amide | Improve metabolic stability, maintain H-bonding |

| Methoxy Group | Difluoromethyl, Small Alkyl Groups | Modulate electronics and metabolic stability |

Development of Tunable SAR Models for Specific Biological Targets (e.g., BRPF Bromodomains)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a specific target like the BRPF bromodomains, a tunable SAR model can be developed to guide the design of more potent and selective inhibitors based on the this compound scaffold.

These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. By analyzing a dataset of compounds with known activities, a QSAR model can identify the key structural features that are either beneficial or detrimental to the desired biological response. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to build a predictive model based on the three-dimensional structures of the ligands and their interactions with the BRPF1 binding site. Such models can then be used to virtually screen new, un-synthesized analogs and prioritize those with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov

Analysis of Hydrogen Bonding Networks and Lipophilic Interactions Governing Activity

The binding of this compound to its biological target is driven by a combination of hydrogen bonding and lipophilic interactions. A detailed analysis of these interactions is crucial for understanding the basis of its activity and for designing improved analogs.

Hydrogen Bonding: The amide linker is a primary site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These groups are expected to form key interactions with amino acid residues in the binding pocket of the target protein. For bromodomains, a conserved asparagine residue often forms a critical hydrogen bond with inhibitors. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can also participate in hydrogen bonding as acceptors.

| Compound Moiety | Potential Interaction | Interacting Partner in Target |

| Quinoline Ring | π-π stacking, hydrophobic | Aromatic amino acid residues |

| Quinoline Nitrogen | Hydrogen bond acceptor | Hydrogen bond donor residues |

| Amide N-H | Hydrogen bond donor | Hydrogen bond acceptor residues (e.g., Asn) |

| Amide C=O | Hydrogen bond acceptor | Hydrogen bond donor residues |

| Benzamide Ring | π-π stacking, hydrophobic | Aromatic amino acid residues |

| Methoxy Group Oxygen | Hydrogen bond acceptor | Hydrogen bond donor residues |

| Methyl Groups | Hydrophobic | Hydrophobic pockets |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule, such as N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide, to a macromolecular target, typically a protein.

Molecular docking simulations can predict how this compound fits into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy. The resulting binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, docking studies against various protein targets can reveal its potential as an inhibitor or activator. The predicted binding mode highlights the specific pose of the ligand that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

| van der Waals Contacts | 23 |

Note: The data in this table is illustrative and represents typical outputs from molecular docking simulations.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that are key for the interaction with the ligand. By analyzing the docked pose of this compound, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic interactions, or have significant van der Waals contacts with the ligand. This information is invaluable for understanding the molecular basis of binding and for designing modifications to the ligand that could enhance its affinity and selectivity.

For instance, the quinoline (B57606) ring of the compound might form pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine, while the methoxybenzamide moiety could act as a hydrogen bond donor or acceptor with polar residues such as serine or threonine.

Table 2: Key Amino Acid Residues in a Hypothetical Binding Site Interacting with this compound

| Amino Acid Residue | Interaction Type |

| Tyr121 | Hydrogen Bond |

| Ser286 | Hydrogen Bond |

| Phe290 | Pi-Pi Stacking |

| Trp84 | Hydrophobic |

| Leu330 | van der Waals |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from docking studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable information about its reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, FMO analysis can help predict its reactivity in biological systems and its potential to engage in charge-transfer interactions with its target.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and would be determined through specific DFT calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the electron density surface. The ESP map uses a color scale to indicate regions of negative, positive, and neutral potential. Red typically represents electron-rich (negative) regions, which are prone to electrophilic attack, while blue indicates electron-poor (positive) regions, susceptible to nucleophilic attack.

For this compound, the ESP map can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and provide insights into its recognition by a biological target. The carbonyl oxygen and the nitrogen atom in the quinoline ring are expected to be regions of negative potential, while the amide proton would be a region of positive potential.

Advanced Methodologies for Compound Study and Biological Evaluation

Cell-Based Assays: Design and Implementation

Cell-based assays are fundamental in determining the biological effects of N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide in a biologically relevant context. These assays are designed to measure various cellular responses upon treatment with the compound.

Reporter Gene Assays: These assays are employed to study the compound's effect on specific signaling pathways. For instance, if the compound is hypothesized to inhibit a particular transcription factor, cells can be engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by this transcription factor. A change in the reporter signal upon treatment with the compound would indicate modulation of the pathway.

Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compound, cell proliferation assays are utilized. Assays such as the MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells. mdpi.com A decrease in metabolic activity in the presence of this compound would suggest an anti-proliferative effect.

Flow Cytometry: This technique allows for the multi-parametric analysis of individual cells. It can be used to determine the compound's impact on the cell cycle by staining DNA with a fluorescent dye. Furthermore, flow cytometry can be used to detect apoptosis (programmed cell death) by using markers like Annexin V and propidium (B1200493) iodide.

| Assay Type | Principle | Example Endpoint |

| Reporter Gene Assay | Measurement of a reporter protein's expression driven by a specific promoter. | Luminescence or fluorescence intensity. |

| Cell Proliferation (MTT) | Conversion of MTT to formazan (B1609692) by metabolically active cells. mdpi.com | Absorbance at a specific wavelength. |

| Flow Cytometry | Laser-based detection of fluorescently labeled cells. | Cell cycle distribution, percentage of apoptotic cells. |

Biochemical Assays for Enzyme Inhibition or Activation

To directly measure the interaction of this compound with purified enzymes, biochemical assays are indispensable. These assays are critical for determining the compound's potency and mechanism of inhibition or activation. nih.gov

Kinase Assays: Given the quinoline (B57606) scaffold, the compound might be investigated as a kinase inhibitor. In a typical kinase assay, a purified kinase, a substrate (often a peptide), and ATP are incubated with the compound. The extent of substrate phosphorylation is then measured, often using methods that detect the consumption of ATP or the generation of ADP.

Enzyme Kinetics: To understand how the compound inhibits an enzyme, kinetic studies are performed. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, it is possible to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This is crucial for understanding how the inhibitor interacts with the enzyme and its substrate. nih.gov

| Assay Parameter | Description | Typical Unit |

| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. | µM or nM |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | µM or nM |

| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | N/A |

Protein Binding and Interaction Studies

Understanding the direct physical interaction between this compound and its protein target is key to validating its mechanism of action.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics and affinity. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. By titrating the compound into a solution containing the target protein, the heat released or absorbed can be measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can be considered for further development, its drug-like properties must be assessed. In vitro ADME studies provide initial insights into how a compound might behave in a biological system. nih.gov

Solubility: The solubility of the compound in aqueous buffers at different pH values is determined. Poor solubility can be a significant hurdle for a compound's utility.

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict the passive diffusion of the compound across biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to assess its stability in the presence of drug-metabolizing enzymes, primarily cytochrome P450s. A compound that is rapidly metabolized may have a short duration of action.

Plasma Protein Binding: The extent to which the compound binds to plasma proteins, such as albumin, is measured. High plasma protein binding can limit the amount of free compound available to interact with its target.

| ADME Parameter | Experimental Method | Desired Outcome |

| Solubility | Kinetic or thermodynamic solubility assays. | High aqueous solubility. |

| Permeability | PAMPA, Caco-2 assays. | High permeability. |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes. nih.gov | High stability (low clearance). |

| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation. | Moderate to low binding. |

Co-crystallization and X-ray Crystallography of Compound-Target Complexes for Structural Insights

The most detailed understanding of how a compound binds to its target protein is obtained through X-ray crystallography. youtube.com This technique provides a three-dimensional structure of the compound-protein complex at atomic resolution.

The process involves co-crystallizing the target protein with this compound. youtube.com This requires growing a single, high-quality crystal of the protein with the compound bound to its active site. youtube.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the complex. mdpi.com From this map, the precise orientation and interactions of the compound within the protein's binding pocket can be determined, revealing key hydrogen bonds, hydrophobic interactions, and other forces that mediate binding. youtube.com This structural information is invaluable for structure-based drug design and for optimizing the compound's potency and selectivity. youtube.com

Future Research Directions and Conceptual Therapeutic Potential

Exploration of N-(2,6-Dimethylquinolin-4-yl)-3-methoxybenzamide as a Molecular Probe for Biological Pathways

The unique structural architecture of this compound makes it a candidate for development as a molecular probe. Such probes are invaluable tools for elucidating complex biological pathways. The quinoline (B57606) and benzamide (B126) components can be strategically modified to incorporate fluorescent tags or photoreactive groups, creating dual-labeled probes. nih.gov These modifications would enable the tracking of the molecule's subcellular localization and the identification of its binding partners through techniques like affinity chromatography and photoaffinity labeling. nih.govnih.gov

For instance, a fluorescently tagged version of this compound could be used in high-content screening and cellular imaging to observe its distribution and interaction with cellular components in real-time. By observing which organelles or protein complexes the probe localizes to, researchers can form hypotheses about its mechanism of action. Furthermore, the development of such probes could aid in understanding the broader roles of quinoline-benzamide conjugates in cellular processes. The Caenorhabditis elegans model, for example, has been used to investigate the molecular pathways affected by imiqualine compounds, a related class of molecules. nih.gov A similar approach with a suitably modified this compound could reveal its impact on signaling cascades like the PI3K-Akt or Ras-MAPK pathways. nih.gov

Strategies for Further Lead Optimization and Potency Enhancement

Lead optimization is a critical phase in drug discovery aimed at refining a compound's properties to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.com For this compound, a systematic structure-activity relationship (SAR) analysis would be a foundational step. patsnap.com This involves synthesizing a library of analogues with modifications at various positions on both the quinoline and benzamide rings and evaluating their biological activity.

Table 1: Potential Lead Optimization Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematically modify the chemical structure to identify key functional groups for biological activity. patsnap.com | Enhanced potency and selectivity. |

| Computational Modeling | Utilize molecular docking and QSAR to predict the effects of structural modifications. patsnap.comresearchgate.net | More efficient design of new analogues. |

| Bioisosteric Replacement | Substitute functional groups to improve biological properties. patsnap.com | Improved pharmacokinetic profile. |

| Scaffold Hopping | Alter the core structure while maintaining essential functionalities. patsnap.com | Discovery of novel compounds with improved attributes. |

Investigation of Novel Biological Targets for Quinoline-Benzamide Conjugates

The diverse biological activities reported for quinoline and benzamide derivatives suggest that their conjugates could interact with a wide range of biological targets. nih.govresearchgate.net A key area of future research will be the identification of the specific molecular targets of this compound. Functional proteomics approaches can be employed to identify binding proteins. nih.gov This could involve screening the compound against the human purine-binding proteome, as has been done for other quinoline drugs, which led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets. nih.gov

Given the prevalence of quinoline scaffolds in kinase inhibitors, it is plausible that this compound could target protein kinases involved in cancer signaling pathways. nih.gov Other potential targets could include histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), as dual inhibitors of these enzymes have been developed from quinoline-based hydroxamic acid derivatives. acs.org A comprehensive screening against a panel of kinases and other enzymes would be a crucial step in elucidating its mechanism of action.

Development of Advanced Analogues with Improved Selectivity and Specificity

Once a primary biological target is identified, the next step is to develop advanced analogues with enhanced selectivity and specificity. High selectivity is crucial for minimizing off-target effects and potential toxicity. patsnap.com Rational drug design principles can be applied to modify the structure of this compound to improve its fit within the binding site of the target protein. mdpi.com

For instance, if the target is a specific kinase, structural information from X-ray crystallography or cryo-electron microscopy of the kinase in complex with the compound can guide the design of new analogues that make more specific and potent interactions. nih.gov The incorporation of different substituents on the quinoline and benzamide rings can be explored to achieve better hydrophobic and hydrogen-bonding interactions within the target's binding pocket. nih.gov This approach has been successfully used to develop selective inhibitors for cancer-associated carbonic anhydrase isoforms. nih.govresearchgate.net

Design of Next-Generation Compounds Based on Mechanistic Insights

A deep understanding of the mechanism of action of this compound will be instrumental in designing the next generation of compounds. nih.gov For example, if the compound is found to inhibit a particular enzyme, next-generation analogues could be designed to have a longer residence time on the target or to act as allosteric modulators rather than competitive inhibitors.

Furthermore, insights into the metabolic pathways of this compound can inform the design of prodrugs or compounds with improved metabolic stability. researchgate.net If the compound is rapidly metabolized at a specific site, that position could be modified to block metabolic breakdown, thereby increasing its bioavailability and duration of action.

Translational Research Perspectives for Pre-Clinical Validation of Activity

Translational research is essential for bridging the gap between basic scientific discoveries and clinical applications. nih.gov For this compound and its optimized analogues, a robust preclinical validation process will be necessary. This involves moving from in vitro assays to cell-based models and then to animal models of disease. nih.gov

The choice of preclinical models should be carefully considered to ensure they accurately mimic the human disease state. nih.gov For instance, if the compound shows promise as an anticancer agent, it should be tested in various cancer cell lines and then in xenograft or genetically engineered mouse models of cancer. nih.gov During these preclinical studies, key pharmacokinetic and pharmacodynamic parameters will be evaluated to determine the compound's potential for further development.

Expanding the Scope of Quinoline-Benzamide Hybrids in Neglected Diseases Research

Quinoline-based compounds have historically played a significant role in the treatment of neglected tropical diseases, most notably malaria. nih.gov There is a compelling case for exploring the potential of this compound and related quinoline-benzamide hybrids in this area. The hybridization of two biologically active molecules into a single entity can lead to synergistic effects and overcome drug resistance. nih.gov

Future research could involve screening this compound against a panel of pathogens responsible for neglected diseases, such as Leishmania, Trypanosoma, and various fungal pathogens. nih.govnih.gov Promising hits would then undergo lead optimization to improve their potency and selectivity against the pathogen while minimizing toxicity to human cells. The development of such dual-action compounds could provide new therapeutic options for these challenging diseases. frontiersin.org

Development of Sustainable and Scalable Synthetic Processes for Active Analogues

The industrial production of pharmacologically active compounds, including analogues of this compound, necessitates synthetic routes that are not only efficient and high-yielding but also sustainable and scalable. The development of such processes focuses on minimizing environmental impact, reducing costs, and ensuring safety and robustness for large-scale manufacturing. This involves a critical evaluation of starting materials, reagents, catalysts, solvents, and reaction conditions, guided by the principles of green chemistry.

A common retrosynthetic analysis of N-(quinolin-4-yl)benzamide analogues suggests two primary synthetic disconnections: one at the amide bond and the other at the C4-N bond of the quinoline ring. Both strategies offer distinct opportunities and challenges for developing sustainable and scalable protocols.

Route A: Amide Bond Formation as the Key Step

This convergent approach involves the synthesis of a substituted 4-aminoquinoline (B48711) core, such as 4-amino-2,6-dimethylquinoline, and a substituted benzoic acid, like 3-methoxybenzoic acid, followed by their coupling.

Synthesis of the 4-Aminoquinoline Core: Traditional methods for synthesizing 4-aminoquinolines often start with a nucleophilic aromatic substitution (SNAr) reaction on a corresponding 4-chloroquinoline (B167314). nih.gov While effective, this method can require harsh conditions, such as high temperatures and prolonged reaction times, and may use polar aprotic solvents like DMF. nih.govmdpi.com Modern, more sustainable approaches focus on catalytic C-N cross-coupling reactions or one-pot multicomponent reactions that exhibit high atom economy. nih.gov For instance, palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines presents a more efficient route to the 4-aminoquinoline scaffold. nih.gov

Sustainable Amide Bond Formation: The formation of the amide bond is a critical step that has received significant attention in green chemistry. researchgate.net Conventional methods often rely on stoichiometric coupling reagents like carbodiimides (e.g., DCC) or uronium/phosphonium salts (e.g., HBTU, PyBOP), which generate significant amounts of waste and can be costly. peptide.comsigmaaldrich.com

Sustainable alternatives are being actively explored:

Catalytic Amidation: Direct amidation of carboxylic acids and amines using catalysts such as boric acid or specific metal complexes can proceed with the loss of only water as a byproduct, greatly improving the process mass intensity (PMI).

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and green method for amide bond formation under mild conditions. nih.govrsc.org This approach avoids hazardous reagents and often simplifies product purification. nih.gov

Solvent-Free and Alternative Solvents: Performing reactions in the absence of a solvent or in greener solvents like cyclopentyl methyl ether (CPME) reduces volatile organic compound (VOC) emissions and simplifies waste management. nih.gov Solvent-free procedures using methoxysilanes as coupling agents have also been developed. researchgate.net

Route B: C-N Bond Formation as the Key Step

This strategy involves coupling a pre-formed benzamide, such as 3-methoxybenzamide (B147233), with a 4-haloquinoline intermediate.

Synthesis of the Benzamide Moiety: The synthesis of the required benzamide is typically straightforward, involving the reaction of a benzoic acid derivative with an amine source.

Scalable C-N Coupling: The key step is the formation of the bond between the quinoline C4 position and the benzamide nitrogen. As with Route A, this has traditionally been achieved via SNAr reactions on 4-chloroquinolines. nih.gov For scalability, transitioning to catalytic methods like the Buchwald-Hartwig amination offers milder conditions, broader substrate scope, and lower catalyst loadings compared to stoichiometric methods. The choice of ligand and catalyst system is crucial for achieving high yields and turnover numbers, which are critical for cost-effective, large-scale production.

Comparison of Synthetic Strategies

| Feature | Traditional SNAr / Stoichiometric Coupling | Sustainable Catalytic Approach |

| Key Reaction | Nucleophilic Aromatic Substitution (SNAr); Carbodiimide coupling | Palladium-catalyzed C-N coupling; Enzymatic or Boron-catalyzed amidation |

| Reagents | Stoichiometric coupling agents (DCC, HBTU); Strong acids/bases | Catalytic amounts of metal complexes or enzymes |

| Solvents | DMF, NMP, Dichloromethane (B109758) | Greener alternatives (e.g., CPME, 2-MeTHF), water, or solvent-free conditions |

| Byproducts | Urea derivatives, salts | Water, regenerated catalyst |

| Atom Economy | Lower | Higher |

| Process Mass Intensity | Higher (more waste) | Lower (less waste) |

| Scalability | Can be challenging due to purification and reagent costs | Generally more favorable due to efficiency and lower waste |

This table provides a generalized comparison of traditional versus sustainable synthetic approaches for N-(quinolin-4-yl)benzamide analogues.

Future research in this area will likely focus on the development of novel, highly active, and recyclable catalysts, including heterogeneous catalysts and engineered enzymes, to further streamline the synthesis. nih.gov The implementation of flow chemistry, where reactions are carried out in continuous-flow reactors, also presents a significant opportunity to improve the safety, consistency, and scalability of synthesizing these active analogues while minimizing waste. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reactions between 3-methoxybenzoyl chloride and substituted quinoline amines under anhydrous conditions. Optimize catalysts (e.g., DMT-MM for amidation) and solvent systems (e.g., acetonitrile or DMF) to enhance yield (70–85%) and purity (>95%). Monitor intermediates via TLC and HPLC .

- Risk Mitigation : Conduct hazard analysis for reagents like acyl chlorides and ensure proper ventilation due to volatile byproducts .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodology : Combine H/C NMR (e.g., δ 7.87 ppm for quinoline protons) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Q. How can initial biological screening be designed to evaluate the compound’s antiviral or receptor-modulating activity?

- Methodology : Perform cell-based assays (e.g., HCV replicon systems for antiviral activity) at 1–10 µM concentrations. Use radioligand binding assays (e.g., H-spiperone for dopamine receptors) to measure IC values and selectivity ratios (>100-fold over off-target receptors) .

Advanced Research Questions

Q. What approaches are effective for elucidating structure-activity relationships (SAR) of this compound in therapeutic contexts?

- Methodology : Synthesize analogs with modifications to the quinoline methyl groups or methoxybenzamide moiety. Test in dose-response assays (e.g., IC for viral replication inhibition) and correlate with computational docking studies (e.g., targeting HCV NS5B polymerase) .

- Data Interpretation : Prioritize analogs with logP <3.5 for optimal blood-brain barrier penetration if targeting CNS receptors .

Q. How can radiolabeling techniques (e.g., carbon-11) be applied to this compound for positron emission tomography (PET) imaging?

- Methodology : Introduce C at the methoxy group via methylation with CHI. Validate tracer stability in plasma and assess brain uptake in non-human primates using dynamic PET scans. Compare binding specificity in D4 receptor-rich tissues (e.g., retina) .

- Challenges : Ensure radiolabeling does not alter receptor affinity (e.g., maintain nM-level K values) .

Q. What in vitro models are suitable for studying the compound’s role in stem cell differentiation or host-pathogen interactions?

- Methodology : Use 3-methoxybenzamide-differentiated embryonic stem cells (ESCs) to model liver-stage malaria infection. Measure parasite load via qPCR and validate with immunofluorescence .

Q. How can selectivity against off-target enzymes (e.g., PARP) be rigorously assessed?